molecular formula C17H19FN2O3S B3619005 N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3619005
M. Wt: 350.4 g/mol
InChI Key: ZYHATOAPUHOAHS-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Glycinamide Backbone: This involves the reaction of glycine with appropriate reagents to form the glycinamide structure.

    Introduction of the Dimethylphenyl Group: This step involves the reaction of the glycinamide intermediate with 2,3-dimethylphenyl reagents under specific conditions.

    Addition of the Fluorophenyl Group: The 4-fluorophenyl group is introduced through a substitution reaction, often using fluorinated reagents.

    Incorporation of the Methylsulfonyl Group: This final step involves the reaction of the intermediate compound with methylsulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-(2,3-dimethylphenyl)-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-12-5-4-6-16(13(12)2)19-17(21)11-20(24(3,22)23)15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHATOAPUHOAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

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